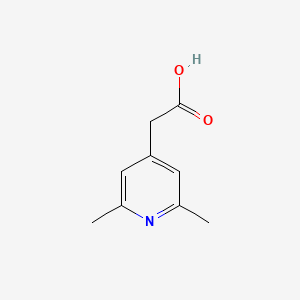

2-(2,6-DIMETHYLPYRIDIN-4-YL)ACETIC ACID

Description

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(2,6-dimethylpyridin-4-yl)acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-3-8(5-9(11)12)4-7(2)10-6/h3-4H,5H2,1-2H3,(H,11,12) |

InChI Key |

UDZSKYLTWZYMSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Example Protocol:

-

Substrate Preparation : 2,6-Dimethylpyridin-4-ol is synthesized via directed ortho-metalation of 4-methoxypyridine, followed by methylation and demethylation.

-

Alkylation : The hydroxyl group at the 4-position reacts with chloroacetic acid in aqueous sodium hydroxide (30–45 wt%) at 25–35°C.

-

Reflux and Purification : The mixture is refluxed for 6–8 hours, followed by acidification to pH 1–2 to precipitate the product. Recrystallization in ethanol-water yields pure compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25–35°C (alkylation), 100°C (reflux) | |

| Reaction Time | 6–8 hours | |

| Yield | 74–79% (crude), >99% (pure) |

Pyridinium Salt Intermediate Route

Patents describe the use of pyridinium salts to enhance reactivity toward nucleophiles. For example, (4-pyridylthio)acetic acid is synthesized by reacting 4-(1-pyridyl)pyridinium chloride with 2-mercaptoacetic acid under reflux. Adapting this approach for 2-(2,6-dimethylpyridin-4-yl)acetic acid would involve:

Modified Protocol:

-

Quaternization : Treat 2,6-dimethylpyridine with methyl chloroacetate to form a pyridinium salt.

-

Nucleophilic Attack : React the salt with sodium acetate in dimethylformamide (DMF) at 80°C for 12 hours.

-

Hydrolysis : Acidify the mixture with HCl to liberate the acetic acid moiety.

Advantages :

-

Avoids harsh conditions required for direct pyridine substitution.

Metal-Catalyzed Cross-Coupling

Transition-metal catalysis offers a route to construct the pyridine-acetic acid linkage. Suzuki-Miyaura coupling between 4-bromo-2,6-dimethylpyridine and a boronic ester of acetic acid has been theorized, though experimental data remain sparse.

Hypothetical Pathway :

-

Boronic Ester Synthesis : Convert tert-butyl acetoacetate to its boronic ester via Miyaura borylation.

-

Coupling : React with 4-bromo-2,6-dimethylpyridine using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 90°C.

-

Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA).

Challenges :

-

Steric hindrance from 2,6-dimethyl groups may reduce coupling efficiency.

-

Boronic ester stability under reaction conditions requires optimization.

Carboxylic Acid Derivatization from Nitriles

Hydrolysis of nitriles to carboxylic acids provides an indirect route. For instance, 2-(2,6-dimethylpyridin-4-yl)acetonitrile can be synthesized via cyanoethylation of 2,6-dimethylpyridine, followed by acidic hydrolysis.

Procedure :

-

Cyanoethylation : React 2,6-dimethylpyridine with acrylonitrile in the presence of a base (e.g., KOtBu).

-

Hydrolysis : Treat the nitrile intermediate with concentrated HCl at reflux for 24 hours.

Yield Considerations :

-

Cyanoethylation yields ~60–70% due to competing polymerization.

-

Hydrolysis efficiency depends on nitrile accessibility to aqueous acid.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 74–79 | >99 | Requires activated pyridine precursor |

| Pyridinium Salt Route | 65–70 | 95–98 | Multi-step synthesis; solvent sensitivity |

| Cross-Coupling | N/A | N/A | Theoretical; untested steric effects |

| Nitrile Hydrolysis | 60–70 | 90–95 | Low regioselectivity in cyanoethylation |

Industrial-Scale Considerations

Patent CN106083564A highlights challenges in scaling pyridine derivatives:

-

Raw Material Consumption : Excess halogenated acetic acid (1.5–2.0 eq) is needed to drive reactions to completion.

-

Byproduct Formation : Impurities like 2,6-dimethylpyridine N-oxide require chromatography or recrystallization for removal.

-

Process Optimization : Continuous pH monitoring (pH 8–12) and temperature control (<35°C) improve reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .

Scientific Research Applications

2-(2,6-Dimethylpyridin-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₉H₁₁NO₂ | 165.19 | 2,6-dimethylpyridine | Acetic acid | High lipophilicity, moderate acidity |

| 2-(2,6-Difluoropyridin-4-yl)acetic acid | C₇H₅F₂NO₂ | 173.12 | 2,6-difluoropyridine | Acetic acid | Enhanced acidity, metabolic stability |

| (2,6-Dimethylpyridin-4-yl)boronic acid | C₇H₁₀BNO₂ | 150.97 | 2,6-dimethylpyridine | Boronic acid | Suzuki coupling reagent |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | 2-chloro-6-methylpyrimidine | Carboxylic acid | Electron-deficient heterocycle |

| (4-Methyl-2,6-dioxo-pyrimidin-1-yl)-acetic acid | C₇H₈N₂O₄ | 184.15 | 4-methyl-2,6-dioxopyrimidine | Acetic acid | High polarity, hydrogen-bond donor |

Table 2: Commercial Availability and Pricing (Selected Compounds)

| Compound Name | Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|---|

| (4-Methyl-2,6-dioxo-pyrimidin-1-yl)-acetic acid | Matrix Scientific | 97% | 5 g | $645 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | PubChem | 100% | N/A | N/A |

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-dimethylpyridin-4-yl)acetic acid, and how can reaction efficiency be monitored?

A multi-step synthesis typically involves coupling 2,6-dimethylpyridine-4-carbaldehyde with malonic acid derivatives via Knoevenagel condensation, followed by selective reduction or decarboxylation. Reaction efficiency can be monitored using thin-layer chromatography (TLC) for intermediate isolation and high-performance liquid chromatography (HPLC) for purity assessment. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., piperidine) help optimize yield .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, COSY, HSQC) resolves the pyridinyl and acetic acid moieties, while X-ray diffraction (XRD) confirms molecular geometry. For XRD, SHELXL is recommended for refining crystal structures, particularly for resolving hydrogen-bonding networks in the carboxylic acid group . Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (±1 ppm accuracy).

Q. How does the compound’s acidity (pKa) influence its reactivity in aqueous solutions?

The pKa of the carboxylic acid group (~2.5–3.0) dictates solubility and ionization in buffered systems. Potentiometric titration in water:acetonitrile (70:30) at 25°C provides precise pKa values. Adjusting pH during synthesis (e.g., to 4–5) minimizes undesired side reactions, such as ester hydrolysis .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data (e.g., twinning or disorder) be resolved for this compound?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder in the pyridinyl methyl groups is addressed using PART/SUMP restraints and anisotropic displacement parameters. High-resolution data (d-spacing <0.8 Å) improve model accuracy. Cross-validation with density functional theory (DFT)-optimized geometries (B3LYP/6-311+G*) resolves electron density mismatches .

Q. What strategies mitigate contradictions between computational predictions and experimental data (e.g., NMR shifts or dipole moments)?

Discrepancies in ¹³C NMR shifts (Δ >2 ppm) may arise from solvent effects in DFT calculations. Include implicit solvent models (e.g., CPCM) for simulations. For dipole moments, compare gas-phase DFT results with solution-phase dielectric constant measurements. Validate via temperature-dependent NMR to assess conformational dynamics .

Q. How does steric hindrance from the 2,6-dimethyl groups affect regioselectivity in derivatization reactions?

The dimethyl groups limit electrophilic substitution at the pyridine’s 4-position. For regioselective functionalization (e.g., bromination), use bulky catalysts (e.g., Pd(OAc)₂/P(t-Bu)₃) to direct reactions to the 3-position. Kinetic studies under inert atmospheres (N₂/Ar) prevent oxidation byproducts .

Q. What methodologies assess the compound’s stability under thermal or photolytic stress?

Thermogravimetric analysis (TGA) at 10°C/min (25–400°C) identifies decomposition thresholds. Photostability is tested via UV irradiation (254 nm) in quartz cells, with HPLC tracking degradation products. Arrhenius plots (40–80°C) predict shelf-life under ambient conditions .

Q. How can derivatives (e.g., esters or amides) be synthesized to modulate bioavailability?

Esterification with ethanol/H₂SO₄ yields ethyl derivatives, while amidation employs carbodiimide coupling (EDC/HOBt) with primary amines. Chiral derivatives (e.g., methyl (2R)-2-amino-2-arylacetates) require enantioselective catalysis (e.g., Rh₂(OAc)₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.